BenchChemオンラインストアへようこそ!

ONO-7579

PK/PD modeling TRK inhibitor target engagement

ONO-7579 is the only preclinical pan-TRK inhibitor with a fully characterized quantitative in vivo PK/PD model—not just an IC50. Its defined tumor exposure threshold (EC50: 17.6 ng/g) and switch-like activation (>60% pTRKA inhibition) enable target-engagement-driven dosing strategies impossible with first-generation inhibitors (e.g., Larotrectinib) that lack validated PD benchmarks. Demonstrates efficacy against KRAS-mutant gallbladder cancer lines (NOZ, TYGBK-1). Terminated clinical candidate (NCT03182257), now exclusively a research tool. Ideal for translational pharmacology labs developing next-generation TRK-targeted therapies or combination regimens.

Molecular Formula
Molecular Weight
Cat. No. B1193279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-7579
SynonymsONO-7579;  ONO 7579;  ONO7579; 
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N
InChIInChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35)
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ONO-7579: A Quantitative Pan-TRK Inhibitor with Defined PK/PD Thresholds for Procurement and Selection


ONO-7579 is a synthetic organic, orally bioavailable small molecule pan-tropomyosin receptor kinase (TRK) inhibitor [1]. It specifically targets TRKA, TRKB, and TRKC, inhibiting autophosphorylation to suppress downstream oncogenic signaling [1]. The compound is characterized by its well-defined pharmacokinetic/pharmacodynamic (PK/PD) relationship in a murine xenograft model, where tumor pTRKA inhibition is quantifiably linked to antitumor efficacy via an EC50 of 17.6 ng/g and a sharp, switch-like activation threshold >60% pTRKA inhibition [2].

Why Pan-TRK Inhibitors Are Not Interchangeable: Evidence for ONO-7579's Unique PK/PD and Target Engagement Profile


Substituting a pan-TRK inhibitor with a close analog (e.g., Larotrectinib, Entrectinib) risks suboptimal dosing due to profound differences in their PK/PD relationships. While many inhibitors are selected based on in vitro IC50 values, ONO-7579 is distinguished by a well-characterized, quantitative in vivo PK/PD model that defines a specific tumor exposure threshold (EC50 of 17.6 ng/g) and a required >60% pTRKA inhibition for a switch-like antitumor response [1]. This contrasts sharply with first-generation inhibitors like Larotrectinib, whose dose selection is primarily driven by safety and response in clinical trials rather than a pre-defined, quantitative target engagement threshold. Furthermore, ONO-7579 demonstrates efficacy against gallbladder cancer cell lines irrespective of KRAS mutational status, an area where the activity of other TRK inhibitors may be limited [2]. These differences in defined pharmacodynamic benchmarks and cancer-type activity make simple generic substitution unscientific without confirmatory PK/PD modeling.

ONO-7579 Procurement Guide: Verifiable Differentiation from Larotrectinib and Entrectinib


PK/PD-Guided Dosing Threshold: A Switch-Like Antitumor Effect Requires >60% pTRKA Inhibition

ONO-7579's antitumor activity is not linearly dose-proportional but exhibits a 'switch-like' behavior. A PK/PD model derived from a murine KM12 xenograft study established that ONO-7579 requires >60% inhibition of phosphorylated TRKA (pTRKA) in the tumor to trigger a sharp increase in antitumor effect, with >91.5% inhibition required for tumor regression [1]. In contrast, first-generation TRK inhibitors like Larotrectinib and Entrectinib are dosed clinically to maximum tolerated dose or per RECIST response, without a published, validated quantitative threshold for target engagement in solid tumors [2][3]. The tumor concentration of ONO-7579 required for 50% of maximum pTRKA inhibition (EC50) is precisely quantified as 17.6 ng/g [1].

PK/PD modeling TRK inhibitor target engagement dosing regimen

Superior Tumor Penetration: Tumor Concentrations Exceed Plasma Levels

In the same murine xenograft model, ONO-7579 demonstrated tumor concentrations that were consistently higher than its plasma concentrations [1]. This favorable tumor-to-plasma ratio, modeled with an additional tumor compartment that did not influence plasma PK, is a critical differentiator for efficacy. While Entrectinib is known for CNS penetration (IC50 values 0.1-1.7 nM ), its tumor-to-plasma ratio is not as extensively quantified in public domain models as ONO-7579's. Larotrectinib's tissue distribution data also do not provide a comparable, compartment-specific model of tumor enrichment [2].

tumor penetration pharmacokinetics tissue distribution

Efficacy in KRAS-Mutant Gallbladder Cancer: Suppression of Proliferation and Invasion

ONO-7579 demonstrates in vitro efficacy against gallbladder cancer (GBC) cell lines, including those with KRAS mutations (NOZ and TYGBK-1) [1]. It suppressed proliferation in TYGBK-1 cells and reduced invasive potential and vascular endothelial growth factor (VEGF) expression in both TYGBK-1 and NOZ cell lines [1]. While Larotrectinib and Entrectinib have shown efficacy in various NTRK fusion-positive cancers, their activity in GBC, particularly in the context of KRAS mutations which can confer resistance, is not well-documented . This specific anti-invasive and anti-angiogenic profile in a challenging cancer type provides a niche differentiation.

gallbladder cancer KRAS mutant invasion VEGF

Clinical Development Status: Terminated Phase I/II Trial Provides a Cautionary Procurement Signal

The Phase I/II clinical trial (NCT03182257) for ONO-7579 in patients with advanced solid tumors harboring NTRK gene fusions was terminated after enrolling only 1 patient and did not progress to Phase II [1]. In contrast, Larotrectinib and Entrectinib received FDA approval based on robust Phase I/II basket trials showing high overall response rates (75-78%) in NTRK fusion-positive cancers [2][3]. This termination is a critical differentiating factor for procurement, indicating that ONO-7579 should be considered a preclinical research tool rather than a clinical candidate.

clinical trial phase I/II terminated NTRK fusion

Strategic Application Scenarios for ONO-7579 in Oncology Research and Preclinical Development


Preclinical PK/PD Modeling and Biomarker-Driven Dose Optimization Studies

ONO-7579 is uniquely suited for developing and validating quantitative PK/PD models for TRK inhibitors. Its well-characterized in vivo EC50 (17.6 ng/g) and switch-like response threshold (>60% pTRKA inhibition) provide a benchmark for building target-engagement-driven dosing strategies [1]. This makes it an ideal tool compound for academic or industry labs focused on translational pharmacology, where understanding the relationship between tumor drug exposure and target modulation is critical for designing future clinical candidates.

Gallbladder Cancer and KRAS-Mutant Tumor Research

Given its demonstrated in vitro efficacy against KRAS-mutant gallbladder cancer cell lines (NOZ, TYGBK-1), ONO-7579 is a valuable reagent for studying TRK biology in this aggressive and poorly-served cancer type [2]. Researchers investigating mechanisms of resistance or combination strategies in KRAS-driven tumors will find ONO-7579 a relevant tool, especially where other TRK inhibitors have not been profiled or have shown limited activity.

Comparative Studies of TRK Inhibitor Pharmacodynamics

Due to the lack of a defined PK/PD threshold for clinical-stage TRK inhibitors like Larotrectinib and Entrectinib, ONO-7579 serves as an important comparator in preclinical studies aiming to elucidate the quantitative pharmacodynamics required for optimal TRK inhibition [1]. Head-to-head in vivo studies using ONO-7579 can establish baseline PD requirements that may inform the development of next-generation TRK inhibitors or combination regimens.

Exclusively Preclinical Research Tool (No Clinical Application)

Following the termination of its Phase I/II clinical trial (NCT03182257) after a single patient, ONO-7579 is confirmed as a preclinical research compound only [3]. It is not suitable for clinical studies or therapeutic use. Procurement should be strictly limited to in vitro and in vivo laboratory investigations. This clear status distinguishes it from FDA-approved agents and simplifies regulatory and ethical considerations for research use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-7579

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.